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Introduction
Bomedemstat dihydrochloride (formerly IMG-7289) is an investigational, orally bioavailable

small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1]

LSD1 is a critical epigenetic regulator involved in the self-renewal of malignant myeloid cells

and a key player in the differentiation of hematopoietic progenitors.[1] This technical guide

provides a comprehensive overview of the mechanism of action of bomedemstat, its effects on

hematopoietic stem cells (HSCs), and a summary of key clinical findings, with a focus on its

therapeutic potential in myeloproliferative neoplasms (MPNs).

Core Mechanism of Action: LSD1 Inhibition
LSD1, an enzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), plays a

pivotal role in regulating gene transcription. In hematopoiesis, LSD1 is essential for the self-

renewal of malignant myeloid cells and influences the differentiation pathways of myeloid

progenitors.[1] Bomedemstat's irreversible inhibition of LSD1 leads to a cascade of

downstream effects, most notably promoting the maturation of megakaryocytes, the precursor

cells to platelets.[1][2][3] By blocking LSD1, bomedemstat facilitates the expression of genes

that drive megakaryocyte differentiation, a process often dysregulated in MPNs.[1]
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A critical regulatory network in the differentiation of HSCs into mature megakaryocytes involves

the LSD1-GFI1B signaling axis.[1] Growth Factor Independence 1B (GFI1B) is a transcriptional

repressor crucial for normal megakaryopoiesis and erythropoiesis.[1] GFI1B recruits LSD1 to

specific gene promoters, forming a complex that represses genes that would otherwise direct

progenitor cells toward other myeloid lineages.[1] This targeted gene repression is fundamental

for committing hematopoietic progenitors to the megakaryocytic fate.[1] Bomedemstat disrupts

this repressive function of the GFI1B-LSD1 complex, leading to the expression of genes that

promote megakaryocyte maturation and platelet production.[1]

Hematopoietic Progenitor Cell

Megakaryocyte Lineage

Other Myeloid Lineages

Hematopoietic
Progenitor Cell GFI1B

Megakaryocyte
Maturation

Other Myeloid
Lineages

GFI1B-LSD1
Repressive Complex

recruits

LSD1

Pro-Myeloid
Genesrepresses

Pro-Megakaryocyte
Genes

allows expression

Bomedemstat
inhibits

promotes

promotes

Click to download full resolution via product page

Bomedemstat's disruption of the LSD1-GFI1B repressive complex.

Clinical Development and Efficacy in
Myeloproliferative Neoplasms
Bomedemstat has undergone clinical investigation for the treatment of MPNs, primarily

essential thrombocythemia (ET) and myelofibrosis (MF), which are disorders originating from

hematopoietic stem cells.

Essential Thrombocythemia (ET)
A Phase 2b clinical trial (NCT04254978) evaluated the safety and efficacy of bomedemstat in

patients with ET who were resistant to or intolerant of at least one standard treatment.[4]
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Quantitative Data Summary from the NCT04254978 Trial
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Parameter
Baseline
(Mean/Median)

Post-Treatment
Results

Citation

Patient Demographics N=73 [4]

Age (Median) 68 years - [5]

Hematologic

Parameters

Platelet Count 825 x 10⁹/L (mean)

95% (61/64) of

patients treated for

≥24 weeks had

platelet counts

reduced to ≤400 x

10⁹/L. Median time to

response was 10

weeks.

[4][5]

White Blood Cell

(WBC) Count
8.9 x 10⁹/L (mean)

Of patients with

baseline WBC >10 x

10⁹/L (19%), 100%

treated for ≥24 weeks

had their WBC count

reduced to ≤10 x

10⁹/L.

[4][5]

Hemoglobin (Hb) 13.1 g/dL (mean)
Mean Hb remained

stable.
[4][5]

Symptom Burden

MPN-SAF Total

Symptom Score (TSS)

Median TSS at

baseline was 15.

In patients with

baseline TSS >20,

78% experienced an

improvement at Week

24, with 52%

improving by ≥10

points.

[4][5]
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Fatigue (Median

Score)
4.0

Improved to 3.0 by

Week 24.
[4]

Molecular Response

Mutant Allele

Frequency (VAF)
-

67% of patients had a

decrease in allele

load.

[6]

Homozygous Mutant

Cells
-

The proportion of

homozygous cells

dropped by a mean of

66%.

[4]

Myelofibrosis (MF)
A Phase 1/2 clinical trial (NCT03136185) assessed bomedemstat in patients with advanced

myelofibrosis.[1]

Quantitative Data Summary from the NCT03136185 Trial
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Parameter Baseline (Median)
Post-Treatment
Results (at 24
weeks)

Citation

Patient Demographics N=89 [1]

Age 68 years - [1]

Efficacy Endpoints

Spleen Volume

Reduction (SVR)
1354 cm³

64% of evaluable

patients (n=50)

experienced a

decrease in SVR.

28% had a decrease

of at least 20%, and

6% had a decrease of

at least 35%.

[1]

Total Symptom Score

(TSS)
25

55% of all patients

(n=51) had a

decrease in TSS. 22%

had a decrease of

50% or higher.

[1]

Hemoglobin (in

transfusion-

independent patients)

-

90% (n=41) had

stable or improved

hemoglobin levels.

44% had an increase

of at least 1.0 g/dL.

[1]

Bone Marrow Fibrosis -

85% of patients had

improved or stable

bone marrow fibrosis

scores.

[1]

Experimental Protocols
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NCT04254978: Bomedemstat in Essential
Thrombocythemia

Study Design: A global, open-label, Phase 2b study of bomedemstat administered once daily

for at least 24 weeks.[4]

Key Inclusion Criteria: Patients with a diagnosis of ET requiring cytoreduction who were

resistant to or intolerant of at least one standard treatment, with a platelet count >450x10⁹/L

and hemoglobin ≥10 g/dL.[5][7]

Dosing: The starting dose was 0.6 mg/kg/day, titrated to maintain a platelet count of 200-

400x10⁹/L.[5]

Primary Endpoint: Reduction of platelet count to <400 x 10⁹/L in the absence of new

thromboembolic events.[4]

Exploratory Endpoints: Changes in mutant allele frequencies (VAF) assessed by deep

sequencing of 261 genes, and changes in symptom burden.[4][5]

NCT03136185: Bomedemstat in Myelofibrosis
Study Design: A Phase 1/2 open-label study to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of once-daily oral bomedemstat.[8]

Key Inclusion Criteria: Patients with intermediate-2 or high-risk primary or secondary

myelofibrosis who were intolerant, refractory, or resistant to approved therapy, with a platelet

count ≥100 x 10⁹/L.[9]

Dosing: The starting dose in the Phase 2b portion was 0.6 mg/kg/day, titrated to a target

platelet count of 50-75x10⁹/L.[1][9]

Key Objectives: Safety, reduction in spleen volume, and improvement in total symptom

scores.[9]

Assessments: Serial bone marrow biopsies and imaging studies were centrally reviewed.[9]
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A generalized workflow for the Bomedemstat clinical trials.

Conclusion
Bomedemstat dihydrochloride represents a novel therapeutic approach for myeloproliferative

neoplasms through its targeted inhibition of LSD1. By modulating the epigenetic landscape of

hematopoietic stem and progenitor cells, bomedemstat promotes the differentiation of

megakaryocytes, leading to a reduction in platelet counts in patients with essential

thrombocythemia. Furthermore, clinical data in myelofibrosis suggests broader effects on

hematopoiesis, including improvements in anemia, spleen size, and symptom burden. The

evidence to date indicates that bomedemstat has the potential to be a disease-modifying agent

in these challenging hematologic malignancies. Ongoing and future studies will further
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elucidate its long-term safety and efficacy and its precise role in the treatment paradigm for

MPNs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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